[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[S®]-N-[®-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%” is a compound with the molecular formula C30H30NO3PS . It is also known by its synonyms, which include “®-N-[(S)-6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-ylmethyl]-2-methylpropane-2-sulfinamide” and "2565792-39-2" .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group, a diphenylphosphino group, and a 2-methylpropane-2-sulfinamide group . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical and Chemical Properties Analysis
This compound has a molecular weight of 515.6 g/mol . It has a computed XLogP3-AA value of 6.4, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 8 . The exact mass and monoisotopic mass are 515.16840199 g/mol .Wissenschaftliche Forschungsanwendungen
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic non-enzymatic kinetic resolution is a significant area of research where chiral catalysts facilitate the separation of racemates into enantiopure compounds. Such processes have become increasingly popular due to advancements in asymmetric reactions, offering high enantioselectivity and yields for products and starting materials. This area underscores the potential utility of complex chiral catalysts, including sulfinamide derivatives, in asymmetric organic synthesis, which could be relevant to the compound (Pellissier, 2011).
Synthetic Approaches for Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as 6H-benzo[c]chromen-6-ones, highlights the importance of versatile synthetic procedures for compounds of pharmacological significance. Techniques like Suzuki coupling reactions, lactonization, and reactions with Michael acceptors are crucial for creating biologically active molecules. This context illustrates the role of intricate chemical compounds in facilitating or undergoing synthetic transformations for medicinal chemistry applications (Mazimba, 2016).
Applications in N-Heterocycles Synthesis
The review on the use of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles via sulfinimines covers a decade of research into creating diverse piperidines, pyrrolidines, and azetidines. This methodology underscores the utility of chiral sulfinamides in synthesizing natural products and therapeutically relevant compounds, pointing to the broader application potential of sulfinamide derivatives in medicinal and synthetic chemistry (Philip et al., 2020).
Antituberculosis Activity of Organotin Complexes
The review on antituberculosis activity of organotin complexes emphasizes the role of organotin moieties in biologically active compounds, particularly highlighting the structure-activity relationship. Such studies inform the design and synthesis of compounds with potential biomedical applications, including those related to infectious diseases (Iqbal et al., 2015).
Supramolecular Chemistry and Self-Assembly
The review on benzene-1,3,5-tricarboxamide (BTA) as a versatile ordering moiety for supramolecular chemistry showcases the importance of simple molecular structures in forming complex assemblies. Such compounds play crucial roles in nanotechnology, polymer processing, and biomedical applications, demonstrating the potential of complex molecules in advanced material science (Cantekin et al., 2012).
Eigenschaften
IUPAC Name |
(R)-N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3/t29-,36-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVIRCGVEIEVNU-JQMWFGOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30NO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.